Trioctylphosphine selenide

Overview

Description

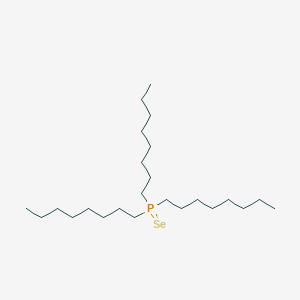

Trioctylphosphine selenide (TOPSe) is an organophosphorus compound with the formula SeP(C8H17)3 . It is used as a source of selenium in the preparation of cadmium selenide . The molecule features a tetrahedral phosphorus center .

Synthesis Analysis

TOPSe is usually prepared by oxidation of trioctylphosphine with elemental selenium . The reaction is often conducted without isolation of the TOPSe . As a solution with trioctylphosphine oxide, TOPSe reacts with dimethylcadmium to give cadmium selenide . The synthesis of phosphine selenides has been described in the literature .Molecular Structure Analysis

The molecular formula of this compound is C24H51PSe . The average mass is 449.595 Da and the monoisotopic mass is 450.289368 Da .Chemical Reactions Analysis

TOPSe reacts with dimethylcadmium to give cadmium selenide . The mechanism is proposed to proceed in two steps, beginning with the formation of cadmium metal followed by its oxidation with the TOPSe . Similarly, it has been used to produce lead selenide .Physical and Chemical Properties Analysis

This compound is a white solid . It is soluble in organic solvents . The boiling point is 492.8±28.0 °C at 760 mmHg . The vapour pressure is 0.0±1.2 mmHg at 25°C . The enthalpy of vaporization is 73.1±3.0 kJ/mol . The flash point is 251.8±24.0 °C .Scientific Research Applications

Nanocrystal Synthesis and Characterization

Trioctylphosphine selenide (TOPSe) plays a significant role in the synthesis and characterization of various nanocrystals. It has been used as a solvent in the production of colloidal aluminium selenide nanocrystals, which exhibit bright UV-blue luminescence and are beneficial for light collecting and emitting devices (Balitskii et al., 2013). Additionally, TOPSe contributes to the controlled nucleation and production of extremely small cadmium selenide (CdSe) nanocrystals with narrow size distribution, improving their quality for various applications (Dai et al., 2006).

Quantum Dot Nucleation Insights

In quantum dot (QD) syntheses, TOPSe's role is intriguing. It was found to be unreactive with metal carboxylates and incapable of yielding QDs on its own. However, impurities in tertiary phosphines, like secondary phosphines, are responsible for the nucleation of QDs, leading to nearly quantitative yields when secondary phosphine chalcogenide is used instead of TOPSe (Evans et al., 2010).

Role in Nanoparticle Formation

TOPSe, when reacted with other compounds, leads to the formation of various types of nanoparticles. For instance, its reaction with lead acetate resulted in the formation of PbSe nano-crystals with specific absorption bands in the near-infrared spectrum (Khanna et al., 2007). Furthermore, it has been used in the growth of copper selenide thin films and nanoparticles, demonstrating its versatility in materials science (Hu et al., 2006).

Fluorescence and Optical Properties

TOPSe's involvement in the synthesis of CdSe nanoparticles led to an unusual fluorescence evolution, attributed to the gradual removal of surface-related defects or traps, enhancing their optical properties (Yang et al., 2009). The synthesis of mercury selenide (HgSe) quantum dots also utilized TOPSe, resulting in different particle morphologies by varying the precursor to surfactant ratio (Howes et al., 2008).

Nanocrystal Surface Stabilization

Molecular dynamics studies have been conducted on colloidal CdSe quantum dots produced in a TOPSe mixture, exploring the structure and composition of their ligand shells. This research provides insights into the interaction of solvents with the nanocrystal surfaces (Nevidimov & Razumov, 2016).

Mechanism of Action

Safety and Hazards

Trioctylphosphine selenide is toxic if swallowed or inhaled . It causes severe skin burns and eye damage . It may cause damage to organs (liver, lungs) through prolonged or repeated exposure . It may cause long-lasting harmful effects to aquatic life . It should be handled with care, avoiding contact with skin, eyes, and clothing .

Future Directions

Trioctylphosphine selenide is used in the synthesis of quantum dots . Understanding the reaction mechanism behind the synthesis of these quantum dots could lead to more controlled syntheses with improved reproducibility . This could open up new possibilities for the use of quantum dots in various applications.

Properties

IUPAC Name |

trioctyl(selanylidene)-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H51PSe/c1-4-7-10-13-16-19-22-25(26,23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKSIRCIOXDVPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCP(=[Se])(CCCCCCCC)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H51PSe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

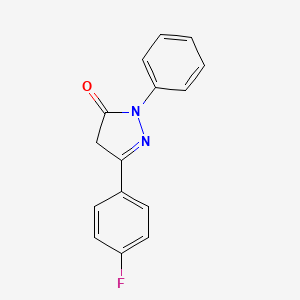

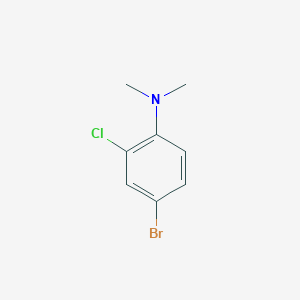

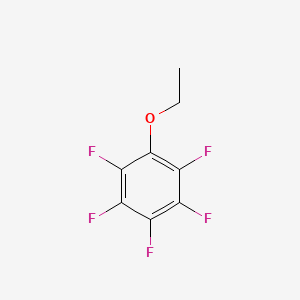

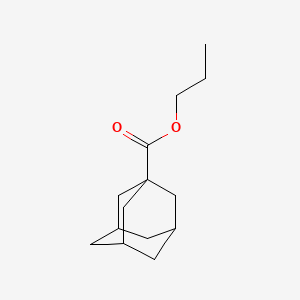

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

phosphane](/img/structure/B1601259.png)

![Ethyl imidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B1601262.png)